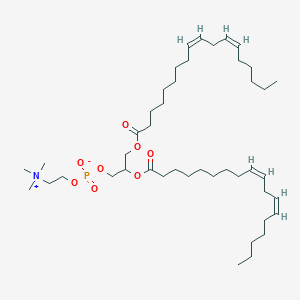

1,2-Dilinoleoyl-sn-glycero-3-PC

Description

Properties

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXDQWZBHIXIEJ-ZPPAUJSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-05-8 | |

| Record name | 1,2-Linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycero-3-PC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), a naturally occurring phospholipid with significant potential in research and therapeutic applications. This document details its chemical and physical properties, biological functions, and relevant experimental protocols.

Core Properties and Specifications

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine molecule containing two linoleic acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Its structure and amphipathic nature allow it to self-assemble into micelles and liposomes in aqueous environments, making it a valuable tool in membrane studies and drug delivery systems.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₄₄H₈₀NO₈P | [1] |

| Molecular Weight | 782.08 g/mol | [1] |

| CAS Number | 998-06-1 | [2] |

| Melting Point | 122-123 °C | [1] |

| Solubility | Soluble in ethanol, chloroform (B151607), and methanol. | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [2] |

| Critical Micelle Concentration (CMC) | 3.29 x 10⁻⁴ mol/L (in 3-hydroxypropionitrile) | [3] |

Biological Functions and Signaling Pathways

DLPC has demonstrated notable biological activities, particularly in the context of metabolic and inflammatory processes. It has been investigated for its potential to improve insulin (B600854) sensitivity and induce lipolysis, suggesting its relevance in obesity and type 2 diabetes research.[4] These effects are mediated through its interaction with key cellular signaling pathways.

TNF-α Signaling Pathway in Adipocytes

In adipocytes, DLPC treatment has been shown to enhance the release of Tumor Necrosis Factor-alpha (TNF-α).[4] This, in turn, can trigger a signaling cascade that promotes lipolysis and apoptosis. The simplified pathway is as follows: DLPC stimulates TNF-α release, which then binds to its receptor (TNFR1), initiating a downstream signaling cascade that can lead to the activation of caspases and subsequent apoptosis, as well as the activation of lipolytic enzymes.

PPARα Signaling Pathway in Myocytes

In muscle cells, DLPC has been observed to increase the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[4] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα can lead to the suppression of inflammatory responses, thereby improving insulin sensitivity. The general pathway involves DLPC upregulating PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, leading to the transcription of target genes that can reduce inflammation.

Experimental Protocols

Synthesis of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Linoleic acid anhydride (B1165640) or Linoleoyl chloride

-

4-(Pyrrolidino)pyridine (PPY) or 4-(Dimethylamino)pyridine (DMAP) as a catalyst[5]

-

Anhydrous solvent (e.g., a 1:1 mixture of benzene (B151609) and dimethyl sulfoxide (B87167) (DMSO))[5]

-

Purification system (e.g., Waters Prep LC/500 with a silica (B1680970) gel column)[5]

-

Elution solvent (e.g., chloroform:methanol:water 60:30:4)[5]

Procedure:

-

Dissolve sn-glycero-3-phosphocholine in the anhydrous solvent mixture.

-

Add the catalyst (PPY or DMAP) to the solution.

-

Add at least 2 molar equivalents of linoleic acid anhydride or linoleoyl chloride to the reaction mixture.

-

Heat the reaction mixture at 40-42 °C for 2-5 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, purify the product using a preparative liquid chromatography system.[5]

-

Elute the product with a chloroform:methanol:water mixture.[5]

-

Collect the fractions containing the purified 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine and evaporate the solvent under reduced pressure.

Liposome Preparation using Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

Materials:

-

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder device

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amount of DLPC in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

For size homogenization, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a uniform size.

-

Store the prepared liposomes at 4°C.

In Vitro Assessment of DLPC on Insulin Sensitivity in C2C12 Myotubes

This experimental workflow outlines the steps to investigate the effect of DLPC on insulin sensitivity in a skeletal muscle cell line.

Detailed Protocol:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

When cells reach 80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum) to induce differentiation into myotubes. Allow cells to differentiate for 4-6 days.

-

-

Induction of Insulin Resistance and DLPC Treatment:

-

To induce insulin resistance, treat the differentiated myotubes with a saturated fatty acid like palmitate (e.g., 0.5 mM) for 16-24 hours.

-

In parallel, treat a set of insulin-resistant myotubes with varying concentrations of DLPC (e.g., 10-100 µg/mL) for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.

-

-

Glucose Uptake Assay (2-NBDG):

-

After treatment, starve the cells in serum-free, low-glucose DMEM for 3-4 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes. A non-insulin-stimulated control should also be included.

-

Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to the medium and incubate for 30-60 minutes.

-

Wash the cells with cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader.

-

Normalize the fluorescence values to the total protein content of each sample.

-

-

Western Blot for Akt Phosphorylation:

-

Following insulin stimulation (as in the glucose uptake assay), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the ratio of phosphorylated Akt to total Akt.

-

Quantification of DLPC by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for the quantification of phospholipids (B1166683) like DLPC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump and autosampler.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 or C30 column is typically used for lipid separation.[6]

-

Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol, acetonitrile, isopropanol) and water, often with a modifier like triethylamine (B128534) or formic acid. For example, an isocratic mobile phase of acetonitrile/methanol/triethylamine (40/58/2, v/v/v) has been used for phosphatidylcholine species.[6]

-

ELSD Settings:

General Procedure:

-

Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, cell lysate) using a method like the Bligh-Dyer or Folch extraction. Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.

-

Standard Curve: Prepare a series of standard solutions of DLPC of known concentrations in the mobile phase to generate a calibration curve.

-

Chromatographic Separation: Inject the standards and samples onto the HPLC system. The gradient elution will separate the different lipid classes and species.

-

Detection: The eluent from the column enters the ELSD, where the solvent is evaporated, and the non-volatile analyte particles scatter a light beam. The detector response is proportional to the mass of the analyte.

-

Quantification: Plot the peak area from the ELSD against the concentration of the standards to create a calibration curve. Use this curve to determine the concentration of DLPC in the unknown samples. The response of ELSD can be non-linear, so a logarithmic or quadratic fit may be necessary for the calibration curve.[1]

Method Validation: To ensure the reliability of the quantification method, it should be validated for linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[1][3]

References

- 1. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and … [ouci.dntb.gov.ua]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine. | Semantic Scholar [semanticscholar.org]

- 6. Enzymatic deacylation of l,2-diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Dilauroylphosphatidylcholine (DLPC) in Cell Membrane Biophysics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. While not a major component of most mammalian cell membranes, its unique biophysical properties make it an invaluable tool in membrane research and a critical component in various model systems used in drug development. This technical guide provides an in-depth exploration of the biological function of DLPC in cell membranes, focusing on its physical characteristics, its role in modulating membrane dynamics, and its interactions with membrane-embedded proteins. We present quantitative data in structured tables, detail key experimental methodologies, and provide visual representations of experimental workflows and conceptual relationships to facilitate a comprehensive understanding of DLPC's significance.

Core Biophysical Properties of DLPC Membranes

The behavior of DLPC in a bilayer is fundamentally governed by its thermotropic phase transitions, which are sensitive to environmental conditions such as temperature and pressure. These transitions dictate the fluidity, thickness, and packing of the membrane, which in turn influence the function of embedded proteins and the permeability of the bilayer.

Thermotropic Phase Behavior

DLPC bilayers exhibit distinct phase transitions that can be characterized by differential scanning calorimetry (DSC). The main phase transition (Tm) from a gel-like, ordered state (Lβ' or Pβ' ripple phase) to a fluid, disordered state (Lα) is a key characteristic.

Table 1: Thermotropic Properties of DLPC Bilayers

| Parameter | Value | Conditions | Reference |

| Main Transition Temperature (Tm) | -0.4 °C | Heating scan from -10°C | [1] |

| Main Transition Enthalpy (ΔH) | 9.2 kJ mol-1 | Heating scan from -10°C | [1] |

| Lc to Lx Transition Temperature | 1.7 °C | Heating scan from -30°C in 50 wt.% aqueous ethylene (B1197577) glycol | [1] |

| Lx to Lα Transition Temperature | 4.5 °C | Heating scan from -30°C in 50 wt.% aqueous ethylene glycol | [1] |

| Lc to Lx Transition Enthalpy (ΔH) | 32.9 kJ mol-1 | Heating scan from -30°C in 50 wt.% aqueous ethylene glycol | [1] |

Lc: lamellar crystalline phase; Lx: intermediate liquid crystalline phase; Lα: liquid crystalline (fluid) phase; P'β: ripple gel phase

Barotropic (Pressure-Induced) Phase Behavior

The phase transitions of DLPC are also influenced by pressure, which is relevant for understanding cellular processes under varying physiological pressures.

Table 2: Effect of Pressure on DLPC Phase Transitions

| Parameter | Value | Reference |

| Rate of Tm Increase with Pressure (dT/dP) | 16.7 ± 1.4 K/100 MPa | [2] |

| Rate of Lα-to-Lx Transition Temperature Increase with Pressure | 15.8 ± 1.1 K/100 MPa | [2] |

Structural Characteristics of DLPC Bilayers

The relatively short acyl chains of DLPC result in thinner and more dynamic membranes compared to phospholipids (B1166683) with longer chains, such as DPPC (dipalmitoylphosphatidylcholine).

Bilayer Thickness and Area per Lipid

The thickness of a DLPC bilayer is a critical parameter that can influence the hydrophobic matching with transmembrane proteins.

Table 3: Structural Parameters of DLPC Bilayers

| Parameter | Value | Method | Temperature | Reference |

| Area per Lipid (A) | 63.2 ± 0.5 Ų | X-ray Scattering | 30°C | [3] |

| Hydrophobic Thickness (DHH) | ~28 Å | 2H NMR | 30°C | [4] |

| Chain Length (in absence of GlpG) | 9.7 Å | 2H and 31P NMR | Not specified | [5] |

| Chain Length (in presence of GlpG) | 9.9 Å | 2H and 31P NMR | Not specified | [5] |

| Thickness of surrounding DLPC regions in a mixed bilayer | 3.6 ± 0.2 nm | Imaging Ellipsometry | Not specified | [6] |

Modulation of Membrane Properties and Protein Function

DLPC is frequently used in model membranes to study the influence of bilayer properties on the function of membrane proteins. Its shorter chain length can induce hydrophobic mismatch, leading to changes in protein conformation and activity.

Interaction with Cholesterol

Cholesterol is a key regulator of membrane fluidity and organization. In DLPC membranes, cholesterol influences acyl chain order and the location of molecules within the bilayer.

Table 4: Influence of Cholesterol on DLPC Membrane Properties

| Cholesterol Concentration (mol %) | Effect on DLPC Membrane | Reference |

| 0 to 30 | Increases DLPC-d46 acyl chain length from 9.7 to 11.6 Å | [5] |

| > 10 | GlpG decreases DLPC-d46 acyl chain order | [5] |

| Not specified | Sequesters at the bilayer center due to the thinness of the DLPC membrane | [4] |

Effect on Membrane Protein Activity: A Case Study of GlpG

The E. coli rhomboid intramembrane protease GlpG serves as a model to understand how membrane thickness affects enzyme activity.

Table 5: Effect of DLPC Membranes on GlpG Protease Activity

| Membrane Composition | GlpG Activity | Putative Reason | Reference |

| DLPC | Reduced activity (cleavage time τ = 1139 ± 129 s) | Hydrophobic mismatch due to thinner bilayer | [7] |

| DLPC with low cholesterol | Reduced protease activity | Alterations in the lipid environment | [5] |

Experimental Protocols for Studying DLPC Membranes

A variety of biophysical techniques are employed to characterize DLPC-containing membranes. Below are detailed methodologies for key experiments.

Preparation of DLPC Supported Lipid Bilayers (SLBs)

SLBs are widely used model systems for techniques like Atomic Force Microscopy (AFM) and Fluorescence Microscopy.

Methodology:

-

Lipid Film Formation: Dissolve DLPC powder in chloroform or a chloroform/methanol mixture. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for at least one hour to remove residual solvent.[8]

-

Hydration: Hydrate the lipid film with an appropriate buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation above the main transition temperature of DLPC (i.e., > 0°C). This process forms multilamellar vesicles (MLVs).

-

Vesicle Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This results in a suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1]

-

SLB Formation on Mica: Cleave a mica substrate to expose a fresh, atomically flat surface. Deposit the vesicle suspension onto the mica. The vesicles will adsorb to the surface, rupture, and fuse to form a single, continuous lipid bilayer.[9] Incubation temperature and time are critical parameters to optimize for complete bilayer formation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with the phase transitions of lipids.

Methodology:

-

Sample Preparation: Prepare a suspension of DLPC multilamellar vesicles (MLVs) at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.[10]

-

Calorimeter Setup: Load the lipid suspension into the sample cell of the microcalorimeter and the corresponding buffer into the reference cell. Ensure both are properly degassed to avoid artifacts.[10]

-

Thermal Scan: Equilibrate the system at a temperature well below the lowest expected transition temperature. Then, scan the temperature upwards at a constant rate (e.g., 0.5-2 °C/min).

-

Data Acquisition: The instrument records the differential power required to maintain the sample and reference cells at the same temperature. This is plotted as a function of temperature.

-

Data Analysis: The resulting thermogram shows endothermic peaks corresponding to phase transitions. The peak maximum is taken as the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[10]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level information about the structure, dynamics, and orientation of lipids within a bilayer.

Methodology:

-

Sample Preparation for Oriented Samples: For studying lipid orientation, DLPC is often co-dissolved with other components (e.g., proteins) in an organic solvent, dried, and then hydrated. The resulting lipid/protein mixture is then spread onto thin glass plates, which are stacked and hydrated to a specific level.[11]

-

31P NMR for Phase and Alignment: 31P NMR is used to assess the phase of the lipid assembly (e.g., lamellar, hexagonal) and the quality of the alignment of the bilayers with respect to the magnetic field.[11]

-

2H NMR for Acyl Chain Order: By using specifically deuterium-labeled DLPC (e.g., DLPC-d46), 2H NMR can be used to determine the order parameter (SCD) of the C-D bonds along the acyl chains. This provides a measure of the conformational freedom and, thus, the fluidity of the membrane.[11]

-

Data Analysis: The quadrupolar splitting observed in the 2H NMR spectra is directly related to the order parameter of the labeled segment.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of supported lipid bilayers in a liquid environment and measure their mechanical properties.

Methodology:

-

SLB Preparation: Prepare a DLPC supported lipid bilayer on a freshly cleaved mica substrate as described in section 4.1.[9]

-

AFM Imaging: Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated with buffer. Use a soft cantilever (e.g., silicon nitride) to minimize damage to the bilayer. Image the surface in tapping mode or contact mode to visualize the topography of the bilayer, including any defects or domains.[1]

-

Force Spectroscopy: To measure bilayer thickness, perform force-distance measurements. The tip is pushed against the bilayer until it punctures through to the underlying substrate. The distance between the initial contact with the bilayer and the hard contact with the substrate provides a measure of the bilayer thickness. The force required to puncture the bilayer is the breakthrough force, which is related to the mechanical stability of the membrane.[1]

Fluorescence Microscopy

Fluorescence microscopy is used to visualize the lateral organization of lipid bilayers, such as the formation of lipid domains, by incorporating fluorescently labeled lipid probes.

Methodology:

-

Sample Preparation: Prepare DLPC vesicles or a supported lipid bilayer containing a small amount (e.g., 0.1-1 mol%) of a fluorescent lipid analog (e.g., a lipid with a headgroup or acyl chain labeled with a fluorophore like NBD or Rhodamine).

-

Imaging: Visualize the sample using an epifluorescence or confocal microscope. The distribution of the fluorescent probe reveals the lateral organization of the membrane. For instance, some probes preferentially partition into more ordered or disordered lipid phases.

-

Techniques for Dynamic Studies:

-

Fluorescence Recovery After Photobleaching (FRAP): A specific area of the membrane is photobleached with a high-intensity laser pulse. The recovery of fluorescence in this area due to the lateral diffusion of unbleached probes is monitored over time. This allows for the determination of the lateral diffusion coefficient of the lipids.[2]

-

Förster Resonance Energy Transfer (FRET): The interaction between two different fluorescent probes (a donor and an acceptor) can be used to measure distances on the nanometer scale, providing information on lipid packing and domain formation.[2]

-

Logical Relationships and Functional Implications

The biophysical properties of DLPC are interconnected and have significant implications for its function in model and biological membranes.

The short acyl chains of DLPC are the primary determinant of its properties. They lead to a low phase transition temperature, meaning DLPC bilayers are in a fluid state at typical physiological temperatures. This fluidity, combined with the thinness of the bilayer, can create a high degree of curvature stress, which is thought to be important in processes like membrane fusion and fission. The thinness of the bilayer can also create a hydrophobic mismatch with transmembrane proteins that have longer transmembrane domains, leading to alterations in their conformation and function.

Conclusion

Dilauroylphosphatidylcholine, with its distinct short-chain characteristics, serves as a powerful tool for elucidating fundamental principles of membrane biophysics. Its well-defined phase behavior, thin bilayer structure, and significant interactions with cholesterol and membrane proteins make it an ideal component for constructing model membranes. The experimental methodologies detailed in this guide provide a robust framework for investigating the multifaceted roles of lipids in membrane structure and function. For researchers in basic science and drug development, a thorough understanding of DLPC's properties is essential for designing informative experiments and for the rational development of lipid-based drug delivery systems.

References

- 1. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]

- 2. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Physical Properties of Supported Phospholipid Membranes Using Imaging Ellipsometry at Optical Wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry (DSC) [bio-protocol.org]

- 11. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of Dilauroylphosphatidylcholine (DLPC) in Lipidomics and Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauroylphosphatidylcholine (DLPC), a saturated phosphatidylcholine with two 12-carbon lauroyl chains, has emerged as a critical tool in the fields of lipidomics and metabolic research. Its well-defined physical and chemical properties make it an invaluable component in a wide array of applications, from the construction of model membranes to its use as an internal standard in sophisticated analytical techniques. This technical guide provides an in-depth exploration of the multifaceted role of DLPC, offering detailed experimental methodologies, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Applications of DLPC

DLPC's utility stems from its unique characteristics. As a saturated, short-chain phospholipid, it forms relatively fluid and thin bilayers, which are instrumental in studying various aspects of membrane biology. Its defined structure and mass also make it an excellent internal standard for mass spectrometry-based lipidomics, ensuring accurate quantification of lipid species in complex biological samples.

DLPC in Model Membranes

DLPC is extensively used to create model membrane systems such as liposomes, nanodiscs, and supported lipid bilayers. These artificial membranes provide a controlled environment to investigate fundamental biological processes, including:

-

Membrane Asymmetry and Domain Formation: Studies have utilized DLPC in combination with other lipids like distearoylphosphatidylcholine (DSPC) to investigate the formation and stability of lipid domains and transmembrane asymmetry, which are crucial for cellular signaling and membrane trafficking.[1][2]

-

Influence of Membrane Thickness on Protein Function: The relatively thin bilayers formed by DLPC are ideal for studying the impact of hydrophobic mismatch on the structure and function of transmembrane proteins.[3][4] For instance, the activity of the intramembrane protease GlpG has been shown to be influenced by the thickness of DLPC-containing membranes.[4]

-

Lipid-Protein Interactions: Reconstituting purified membrane proteins into DLPC-based model membranes allows for the detailed investigation of lipid-protein interactions and their role in protein function and stability.[5][6]

DLPC as an Internal Standard in Lipidomics

Accurate quantification is a cornerstone of lipidomics. DLPC, often in its isotopically labeled form (e.g., D-DLPC), serves as an excellent internal standard in mass spectrometry-based lipidomics workflows.[7][8][9] Its addition to samples at the initial stages of lipid extraction helps to correct for variations in extraction efficiency, sample handling, and instrument response, thereby ensuring the reliability and reproducibility of quantitative data.[7][8][10]

DLPC in Metabolic Studies and Signaling

Recent research has highlighted the active role of DLPC in cellular metabolism and signaling pathways:

-

Apoptosis and Cancer Biology: DLPC has been shown to promote apoptosis in bovine ovarian granulosa cells through a progestogen signaling pathway.[11] Furthermore, studies have indicated that DLPC can induce ferroptosis, a form of programmed cell death, in cancer cells, suggesting its potential as a therapeutic agent.[12]

-

Glucose Homeostasis: Pharmacological activation of the nuclear receptor LRH-1 by DLPC has been demonstrated to improve glucose homeostasis in mouse models of insulin (B600854) resistance, pointing towards a role in regulating metabolic pathways.[13]

DLPC in Drug Delivery

The ability of DLPC to form stable lipid bilayers makes it a valuable component in the development of lipid-based drug delivery systems.[14][15][16][17] DLPC-containing liposomes and lipid nanoparticles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues.[15][16][18] The physicochemical properties of DLPC can be modulated to control the release kinetics of the encapsulated therapeutic agents.[14]

Quantitative Data on DLPC

The physical properties of DLPC are crucial for its application in creating model membranes with specific characteristics. The following table summarizes key quantitative data for DLPC.

| Property | Value | Temperature (°C) | Method | Reference |

| Area per Lipid (A) | 63.2 ± 0.5 Ų | 30 | X-ray Scattering | [19] |

| Gel-to-Liquid Crystalline Transition Temperature (Tm) | -2 | - | Differential Scanning Calorimetry | [3] |

| Bilayer Thickness (Hydrophobic) | ~2.1 nm | 310 K | Molecular Dynamics Simulation | [6] |

| Chain Length (in DLPC-d46 membranes) | 9.7 Å (0 mol% Cholesterol) | Not Specified | 2H NMR Spectroscopy | [4] |

| Chain Length (in DLPC-d46 membranes) | 11.6 Å (30 mol% Cholesterol) | Not Specified | 2H NMR Spectroscopy | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols involving DLPC.

Preparation of DLPC/DSPC-Supported Lipid Bilayers

This protocol, adapted from studies on lipid asymmetry, describes the formation of supported lipid bilayers on a mica substrate.[1][2]

Materials:

-

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Freshly cleaved mica discs

Procedure:

-

Vesicle Preparation:

-

Co-dissolve DLPC and DSPC in chloroform at the desired molar ratio.

-

Dry the lipid mixture to a thin film under a stream of nitrogen gas.

-

Place the lipid film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mg/mL.

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters with a pore size of 100 nm to form unilamellar vesicles.

-

-

Supported Lipid Bilayer Formation:

-

Place a freshly cleaved mica disc in a fluid cell.

-

Inject the vesicle suspension into the fluid cell.

-

Incubate at a temperature above the phase transition temperature of both lipids to allow for vesicle fusion and bilayer formation on the mica substrate.

-

Rinse the bilayer extensively with HEPES buffer to remove unfused vesicles.

-

The bilayer is now ready for analysis by techniques such as atomic force microscopy (AFM) or fluorescence microscopy.

-

Lipidomics Workflow Using DLPC as an Internal Standard

This generalized protocol outlines the key steps for quantitative lipid analysis using DLPC as an internal standard.

Materials:

-

Biological sample (e.g., plasma, cells, tissue)

-

DLPC internal standard solution of known concentration

-

Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation and Spiking:

-

Homogenize the biological sample.

-

Add a precise volume of the DLPC internal standard solution to the homogenate.

-

-

Lipid Extraction:

-

Perform lipid extraction using a standard protocol such as the Bligh-Dyer or Folch method. This typically involves the addition of a biphasic solvent system (e.g., chloroform:methanol:water) to separate the lipids into an organic phase.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

-

Data Analysis:

-

Identify and quantify endogenous lipid species based on their mass-to-charge ratio (m/z) and retention time.

-

Normalize the peak area or intensity of each endogenous lipid to the peak area or intensity of the DLPC internal standard.

-

Calculate the absolute or relative concentration of the endogenous lipids based on the known concentration of the spiked DLPC standard.

-

Visualizing DLPC's Role: Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.

Signaling Pathway of DLPC-Induced Apoptosis

This diagram illustrates the proposed signaling cascade initiated by DLPC that leads to apoptosis in bovine ovarian granulosa cells, involving the progestogen signaling pathway.

Caption: DLPC-induced apoptosis signaling cascade.

Experimental Workflow for Liposome Preparation

This diagram outlines the common extrusion method for preparing DLPC-containing unilamellar liposomes for use in model membrane studies or as drug delivery vehicles.

Caption: Workflow for preparing unilamellar liposomes.

Conclusion

Dilauroylphosphatidylcholine is a remarkably versatile phospholipid that plays a crucial and expanding role in lipidomics and metabolic studies. Its well-defined properties make it an indispensable tool for constructing model membranes to dissect complex biological phenomena at the molecular level. Furthermore, its application as an internal standard has significantly enhanced the accuracy and reliability of quantitative lipidomics, while emerging evidence of its direct involvement in cellular signaling and metabolic regulation opens new avenues for therapeutic intervention. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively harness the potential of DLPC in their respective fields, ultimately contributing to a deeper understanding of lipid biology and the development of novel therapeutic strategies.

References

- 1. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid asymmetry in DLPC/DSPC-supported lipid bilayers: a combined AFM and fluorescence microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 4. Evaluating the impact of the membrane thickness on the function of the intramembrane protease GlpG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins | MDPI [mdpi.com]

- 6. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. DLPC induces ferroptosis in cancer cells: DLPC induces ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The future of lipid-based drug delivery systems | CAS [cas.org]

- 18. The Smart Drug Delivery System and Its Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biophysical Landscape of 1,2-Dilinoleoyl-sn-glycero-3-PC Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of lipid bilayers composed of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLoPC). Understanding these characteristics is fundamental for advancements in drug delivery systems, membrane protein studies, and the broader field of biophysics. This document synthesizes key quantitative data, details the experimental methodologies used for their determination, and visualizes a relevant signaling pathway involving DLoPC.

Core Physical Properties: A Quantitative Overview

The physical behavior of DLoPC bilayers is dictated by a range of interconnected parameters. While direct experimental data for DLoPC is not always available, its close structural analogs, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), provide valuable reference points. The following tables summarize the key physical properties, clearly indicating the lipid species for which the data is available.

| Property | Value | Lipid | Temperature (°C) | Experimental Method |

| Area per Lipid (Ų) | 63.2 ± 0.5 | DLPC | 30 | X-ray Scattering |

| 67.4 ± 1.0 | DOPC | 30 | Neutron and X-ray Scattering | |

| Bilayer Thickness (Å) | 30 | DLPC | Not Specified | X-ray Scattering[1] |

| Phase Transition Temperature (°C) | -0.4 | DLPC | N/A | Differential Scanning Calorimetry (DSC)[2] |

Table 1: Summary of Key Physical Properties of DLoPC and Analogous Lipid Bilayers.

| Property | Value Range (x 10⁻²⁰ J) | Lipid | Temperature (°C) | Experimental Method |

| Bending Rigidity (κ) | 1.4 - 1.9 | DOPC | Not Specified | Electromechanical Response Measurement |

| 8.2 | DOPC | 18 | Micropipette Aspiration[3] |

Experimental Protocols: Methodologies for Characterization

The determination of the physical properties of lipid bilayers necessitates a suite of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

X-ray Scattering

X-ray scattering is a powerful non-destructive technique used to determine the structural parameters of lipid bilayers, such as bilayer thickness and area per lipid.

-

Sample Preparation:

-

DLoPC is dissolved in an organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the surface of a solid substrate (e.g., a silicon wafer) or the inner surface of a glass tube.

-

The lipid film is hydrated with a buffer solution, leading to the spontaneous formation of multilamellar vesicles (MLVs) or, through specific preparation methods like extrusion, unilamellar vesicles (ULVs). For oriented samples, the lipid solution is deposited on a flat substrate and subjected to controlled evaporation and hydration cycles.

-

-

Data Acquisition (Small-Angle X-ray Scattering - SAXS):

-

The hydrated lipid sample is placed in a sample holder and exposed to a collimated X-ray beam.

-

The scattered X-rays are detected by a 2D detector. The scattering pattern provides information about the electron density profile of the bilayer.

-

For MLVs, the repeating lamellar structure gives rise to a series of Bragg peaks, from which the lamellar repeat distance (D-spacing) can be calculated.

-

For ULVs, the continuous scattering profile is analyzed to determine the bilayer form factor, which is related to the bilayer's electron density profile.

-

-

Data Analysis:

-

The scattering data is corrected for background scattering and detector response.

-

For MLVs, the bilayer thickness can be estimated from the D-spacing and the lipid and water content.

-

The area per lipid is derived from the bilayer thickness and the known volume of the lipid molecule.

-

Analysis of the form factor from ULV scattering data can provide a more detailed electron density profile, from which the headgroup and hydrocarbon core thicknesses can be determined.

-

Neutron Scattering

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), offers complementary information to X-ray scattering, especially regarding the dynamics and structure of hydrogen-rich lipid components.

-

Sample Preparation:

-

Sample preparation is similar to that for X-ray scattering.

-

A key advantage of neutron scattering is the ability to use contrast variation by substituting hydrogen (¹H) with deuterium (B1214612) (²H) in either the lipid molecules or the solvent (D₂O). This allows for the selective highlighting of different parts of the bilayer structure.

-

-

Data Acquisition (SANS):

-

The sample is placed in the neutron beam, and the scattered neutrons are detected.

-

By performing measurements with different H₂O/D₂O ratios, the scattering contributions from different parts of the lipid bilayer can be isolated.

-

-

Data Acquisition (Neutron Spin Echo - NSE):

-

NSE is a quasi-elastic neutron scattering technique that measures the dynamics of the sample on the nanosecond timescale.

-

It is particularly suited for studying the bending fluctuations of lipid bilayers.

-

The decay of the neutron spin echo signal is related to the intermediate scattering function, which contains information about the membrane's bending rigidity.

-

-

Data Analysis:

-

SANS data is analyzed using models of the bilayer structure to extract parameters like bilayer thickness and area per lipid.

-

NSE data is analyzed using theoretical models (e.g., the Zilman-Granek model) that relate the measured dynamics to the bending rigidity (κ) of the membrane.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions in materials, such as the gel-to-liquid crystalline phase transition of lipid bilayers.[2]

-

Sample Preparation:

-

A concentrated suspension of DLoPC vesicles (MLVs) in a buffer is prepared.

-

A small, known amount of the lipid suspension is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference.

-

-

Data Acquisition:

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of both pans is increased at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

A plot of heat flow versus temperature (a thermogram) is generated.

-

A phase transition is indicated by an endothermic peak.

-

The temperature at the peak of the endotherm corresponds to the phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition.

-

Signaling Pathway Involvement

Recent research has indicated that DLoPC can play a role in cellular signaling, particularly in the context of metabolic regulation. One identified pathway involves the modulation of insulin (B600854) sensitivity and lipolysis through the interplay of Tumor Necrosis Factor-alpha (TNF-α) and Peroxisome Proliferator-Activated Receptor-alpha (PPARα).

Caption: DLoPC signaling in adipocytes and myocytes.

References

- 1. Mechanical Properties of Membranes Composed of Gel-Phase or Fluid-Phase Phospholipids Probed on Liposomes by Atomic Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DLPC in Unraveling Membrane Protein Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between lipids and proteins within the cell membrane is fundamental to a vast array of biological processes. Understanding these interactions at a molecular level is paramount for advancing our knowledge of cellular function and for the rational design of novel therapeutics. Among the diverse cast of lipid molecules, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) has emerged as a powerful tool for the in vitro study of membrane proteins. Its unique biophysical properties, particularly its relatively short acyl chains and low phase transition temperature, make it an ideal surrogate for creating a fluid and dynamic membrane environment conducive to maintaining the structure and function of reconstituted proteins.

This technical guide provides a comprehensive overview of the interaction between DLPC and various classes of membrane proteins. It delves into the biophysical characteristics of DLPC, detailed experimental protocols for protein reconstitution and analysis, and a summary of quantitative data illustrating the impact of DLPC on membrane protein structure, function, and stability. Through a combination of tabulated data, step-by-step methodologies, and visual representations of experimental workflows and signaling pathways, this guide aims to equip researchers with the knowledge to effectively utilize DLPC in their membrane protein investigations.

Biophysical Properties of DLPC: A Foundation for Membrane Mimicry

The utility of DLPC in membrane protein research stems from its distinct physical characteristics, which allow for the formation of stable and fluid lipid bilayers. These properties are crucial for successfully reconstituting functional membrane proteins.

| Property | Value | Reference |

| Phase Transition Temperature (Tm) | -1.0 °C to 1.7 °C | [1] |

| Area per Lipid | 63.2 ± 0.5 Ų | |

| Bilayer Thickness (Hydrophobic) | ~24.0 - 25.4 Å | [2] |

| Bilayer Thickness (Overall) | ~30.0 Å | [3] |

These properties, particularly the low phase transition temperature, ensure that DLPC bilayers remain in a fluid state over a wide range of experimental temperatures, which is often critical for maintaining the native conformation and activity of embedded proteins.

Reconstitution of Membrane Proteins in DLPC Environments: Methodologies and Protocols

The successful incorporation of a purified membrane protein into a DLPC-based membrane mimetic is a critical first step for functional and structural studies. The choice of reconstitution method depends on the specific protein and the intended downstream application. Three primary systems are widely employed: liposomes, nanodiscs, and bicelles.

DLPC Liposomes

DLPC liposomes are spherical vesicles composed of a DLPC bilayer enclosing an aqueous core. They are a versatile platform for studying transport processes and the effects of the lipid environment on protein function.

Experimental Protocol: Reconstitution of a Generic Ion Channel into DLPC Liposomes

-

Lipid Film Preparation:

-

Dissolve DLPC in chloroform (B151607) to a desired concentration (e.g., 10 mg/mL).

-

In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the inner surface.

-

To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with a buffer of choice (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution becomes clear.

-

For larger, more uniform vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Protein Solubilization and Reconstitution:

-

Solubilize the purified membrane protein in a suitable detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100) at a concentration above its critical micelle concentration (CMC).

-

Mix the solubilized protein with the prepared DLPC liposomes at a desired lipid-to-protein molar ratio (LPR). The optimal LPR needs to be determined empirically for each protein.

-

Remove the detergent slowly to allow the protein to insert into the liposomes. Common methods for detergent removal include:

-

Dialysis: Dialyze the mixture against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.

-

Bio-Beads: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle agitation.

-

Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column to separate the proteoliposomes from detergent micelles.

-

-

-

Characterization:

-

Determine the protein incorporation efficiency using methods like SDS-PAGE and protein quantification assays.

-

Assess the functionality of the reconstituted protein using appropriate activity assays (e.g., ion flux assays for channels).

-

Figure 1. Workflow for reconstituting a membrane protein into DLPC liposomes.

DLPC Nanodiscs

Nanodiscs are soluble, discoidal lipid bilayers encircled by a "belt" of membrane scaffold proteins (MSPs). They offer a more defined and homogenous system compared to liposomes, making them particularly suitable for structural studies by cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Assembly of a GPCR in DLPC Nanodiscs

-

Component Preparation:

-

Prepare a stock solution of DLPC in a buffer containing sodium cholate (B1235396) (e.g., 50 mM DLPC in 20 mM Tris-HCl, 100 mM NaCl, 100 mM sodium cholate, pH 7.5).

-

Purify the membrane scaffold protein (e.g., MSP1D1 or MSP1E3D1) and the target GPCR. The GPCR should be in a detergent-solubilized form.

-

-

Assembly Mixture:

-

Combine the DLPC/cholate solution, the purified MSP, and the solubilized GPCR in a specific molar ratio. A common starting ratio is GPCR:MSP:DLPC of 1:10:650. This ratio often requires optimization.

-

Incubate the mixture on ice for 30-60 minutes to allow for the components to equilibrate.

-

-

Detergent Removal and Nanodisc Formation:

-

Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the assembly mixture to initiate the self-assembly of nanodiscs.

-

Incubate the mixture with gentle rotation at 4°C for at least 4 hours or overnight.

-

-

Purification:

-

Remove the Bio-Beads by centrifugation or filtration.

-

Purify the assembled nanodiscs containing the GPCR using affinity chromatography (if the GPCR or MSP has a tag) followed by size-exclusion chromatography (SEC). SEC separates the properly assembled nanodiscs from empty nanodiscs and protein aggregates.

-

-

Characterization:

-

Analyze the purified fractions by SDS-PAGE to confirm the presence of both the GPCR and MSP.

-

Assess the homogeneity and size of the nanodiscs using techniques like dynamic light scattering (DLS) or negative-stain electron microscopy.

-

Perform functional assays, such as ligand binding assays or G-protein coupling assays, to confirm the activity of the reconstituted GPCR.[4]

-

Figure 2. General workflow for the assembly of a GPCR into DLPC nanodiscs.

DLPC Bicelles

Bicelles are discoidal, planar lipid bilayers that are stabilized at their edges by short-chain lipids or detergents. They are particularly advantageous for solution and solid-state NMR studies of membrane proteins as they can be magnetically aligned.

Experimental Protocol: Preparation of DLPC/DHPC Bicelles for NMR Spectroscopy

-

Lipid Preparation:

-

Co-dissolve DLPC (the long-chain lipid) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC, the short-chain lipid) in chloroform at a desired molar ratio (q = [DLPC]/[DHPC]). A q-ratio of 0.5 is often used for solution NMR studies.[5]

-

Evaporate the chloroform to form a lipid film as described for liposome preparation.

-

-

Hydration and Bicelle Formation:

-

Hydrate the lipid film with an appropriate NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM KCl, containing 10% D₂O).

-

The mixture is typically subjected to several cycles of vortexing and temperature cycling above and below the phase transition temperature of DLPC to ensure homogenous mixing and bicelle formation.

-

-

Protein Incorporation:

-

The purified, isotopically labeled membrane protein, solubilized in a minimal amount of detergent, is added to the pre-formed bicelle solution.

-

The mixture is incubated to allow for the protein to incorporate into the bicelles. The detergent from the protein stock is diluted into the bicelle mixture.

-

-

NMR Sample Preparation:

-

The final protein-bicelle mixture is concentrated to the desired volume for NMR analysis.

-

Figure 3. Simplified workflow for preparing a membrane protein sample in DLPC/DHPC bicelles for NMR studies.

The Influence of DLPC on Membrane Protein Function and Structure: Quantitative Insights

The choice of the lipid environment can significantly impact the structure, stability, and function of a reconstituted membrane protein. DLPC, with its shorter and more mobile acyl chains, can create a less rigid and thinner bilayer compared to lipids with longer, saturated chains.

Ion Channels

The activity of ion channels is exquisitely sensitive to the properties of the surrounding lipid bilayer.

Mechanosensitive Channels:

The gating of mechanosensitive channels like MscL is directly influenced by membrane tension. Studies have shown that the incorporation of lysophosphatidylcholine (B164491) (LPC), which has a single acyl chain, can induce membrane curvature and tension, leading to channel activation. While direct quantitative data for MscL in pure DLPC is limited, studies on related systems provide valuable insights. For instance, the activation threshold of MscL is dependent on bilayer thickness, with thinner bilayers generally leading to easier channel opening.[6]

| Protein | Lipid System | Observation | Quantitative Data | Reference |

| MscL | Azolectin Liposomes | LPC induces channel gating. | Activation observed at micromolar LPC concentrations. | [7] |

| MscS/MscL | PE/PC Liposomes | Bilayer thickness affects the activation threshold ratio. | MscL/MscS threshold ratio decreases in thinner bilayers. | [6] |

G Protein-Coupled Receptors (GPCRs)

The stability and signaling activity of GPCRs are known to be modulated by the lipid environment. DLPC can provide a fluid environment that is conducive to the conformational changes required for GPCR activation and G protein coupling.

| Protein | Lipid System | Observation | Quantitative Data | Reference |

| Adenosine (B11128) A2A Receptor | DMPC vesicles | Helix-helix interactions are similar in SDS micelles and DMPC vesicles. | Thermal stability and α-helicity are comparable. | [8] |

| Adenosine A2A Receptor | Nanodiscs | Receptor is more stable in nanodiscs than in detergent micelles. | Binding kinetics of antagonists are similar to membrane environment. | [9] |

| Neurotensin Receptor 1 (NTS1) | Nanodiscs | SPR can be used to quantify GPCR-G protein interactions. | KD values for G protein binding can be determined. | [4] |

Advanced Structural and Dynamic Studies in DLPC Environments

The compatibility of DLPC with a range of biophysical techniques has enabled high-resolution structural and dynamic investigations of membrane proteins.

Cryo-Electron Microscopy (Cryo-EM)

DLPC nanodiscs have proven to be an excellent platform for single-particle cryo-EM, allowing for the determination of membrane protein structures in a near-native lipid environment.

Case Study: TRPV1 in Nanodiscs

The structure of the TRPV1 ion channel was determined to high resolution in lipid nanodiscs. This study demonstrated that the nanodisc environment did not hinder high-resolution structure determination and allowed for the visualization of associated lipids, providing insights into lipid-protein interactions and their role in channel modulation.[2]

| Protein | Lipid System | Resolution | Key Findings | Reference |

| TRPV1 | Lipid Nanodiscs | 2.9 - 3.4 Å | Revealed locations of annular and regulatory lipids. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

DLPC-containing bicelles are widely used for both solution and solid-state NMR studies of membrane proteins. The ability to magnetically align these bicelles provides a powerful means to obtain orientational restraints for structure determination.

Methodology: Solid-State NMR of Bacteriorhodopsin in Bicelles

Solid-state NMR studies of bacteriorhodopsin reconstituted in DMPC/DHPC bicelles have provided detailed information on the structure and orientation of the protein within the bilayer.[10] While specific protocols often use DMPC due to its slightly higher phase transition temperature, the principles are directly applicable to DLPC-based systems.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the dynamic interactions between membrane proteins and the surrounding lipid bilayer at an atomic level. DLPC bilayers are frequently used in these simulations due to their well-characterized properties.

Simulation Setup: A Potassium Channel in a DLPC Bilayer

-

System Building: The atomic coordinates of the potassium channel (e.g., KcsA) are embedded into a pre-equilibrated DLPC bilayer using software packages like GROMACS or CHARMM-GUI.

-

Solvation and Ionization: The system is solvated with water molecules, and ions are added to neutralize the system and mimic physiological concentrations.

-

Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax the system and ensure a stable starting configuration. This typically involves restraining the protein atoms while allowing the lipids and water to equilibrate around it.

-

Production Run: The production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational dynamics of the protein and its interactions with the DLPC lipids.

-

Analysis: The trajectory from the simulation is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) of the protein, lipid order parameters, protein-lipid contact maps, and ion permeation events.

Figure 4. A typical workflow for a molecular dynamics simulation of a membrane protein in a DLPC bilayer.

Conclusion

DLPC has proven to be an invaluable tool in the field of membrane protein research. Its biophysical properties create a fluid and accommodating environment for a wide range of membrane proteins, enabling their functional and structural characterization in vitro. The methodologies for reconstituting proteins into DLPC-based liposomes, nanodiscs, and bicelles are well-established, providing researchers with a versatile toolkit to address a multitude of scientific questions. As highlighted in this guide, the use of DLPC has been instrumental in obtaining quantitative data on the influence of the lipid bilayer on ion channel gating, GPCR stability and signaling, and in achieving high-resolution structures of complex membrane proteins. As research continues to push the boundaries of membrane protein science, DLPC will undoubtedly remain a central player in elucidating the intricate molecular mechanisms that govern the function of these vital cellular components.

References

- 1. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 structures in nanodiscs reveal mechanisms of ligand and lipid action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 5. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of lipids and lyso-lipids on the mechanosensitivity of the mechanosensitive channels MscL and MscS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The activation mode of the mechanosensitive ion channel, MscL, by lysophosphatidylcholine differs from tension-induced gating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable interactions between the transmembrane domains of the adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical Dissection of Isolated GPCRs: The Adenosine A2A Receptor under the Bistouries [mdpi.com]

- 10. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

An In-depth Technical Guide to the Biochemical Pathways of 1,2-Dilinoleoyl-sn-glycero-3-PC

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) is a specific phosphatidylcholine species containing two linoleic acid chains, which are polyunsaturated fatty acids (PUFAs). This phospholipid is not merely a structural component of cellular membranes but also an active participant in critical biochemical signaling pathways. This guide provides a detailed exploration of the metabolic and signaling pathways involving DLPC, with a focus on its roles in inflammation, insulin (B600854) sensitivity, lipolysis, and ferroptosis. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted roles of DLPC and identifying potential therapeutic targets.

Core Biochemical Pathways Involving 1,2-Dilinoleoyl-sn-glycero-3-PC

DLPC is a key player in several interconnected signaling cascades, primarily through its influence on inflammatory and metabolic pathways. Its biological activities are often mediated by its incorporation into cellular membranes and subsequent enzymatic modification, which can trigger downstream signaling events.

TNF-α Dependent Lipolysis and Apoptosis in Adipocytes

In adipose tissue, DLPC has been shown to enhance the release of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.[1] This, in turn, initiates a signaling cascade that leads to both lipolysis (the breakdown of triglycerides) and apoptosis (programmed cell death) in adipocytes.[1]

The mechanism of TNF-α-induced lipolysis involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-related kinase (ERK).[2][3] Activated ERK leads to an increase in intracellular cyclic AMP (cAMP) levels, partly by decreasing the expression of phosphodiesterase 3B (PDE3B).[2] The elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates key proteins like perilipin and hormone-sensitive lipase (B570770) (HSL), ultimately promoting the breakdown of triglycerides into free fatty acids and glycerol (B35011).[2][4]

PPARα-Mediated Attenuation of Inflammation and Insulin Resistance in Myocytes

In muscle cells, DLPC has been observed to increase the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[5][6] The activation of PPARα can lead to the suppression of inflammatory pathways, in part by negatively regulating the activity of pro-inflammatory transcription factors like NF-κB.[5][7][8] By mitigating inflammation, DLPC, through PPARα, can help to alleviate palmitate-induced insulin resistance in myocytes.[1]

Role in Ferroptosis via Phospholipid Remodeling

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The incorporation of polyunsaturated fatty acids (PUFAs) into membrane phospholipids (B1166683) is a critical step in sensitizing cells to ferroptosis. Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is a key enzyme that preferentially incorporates PUFAs like linoleic acid into lysophospholipids to form phospholipids such as DLPC.[9] This process of phospholipid remodeling enriches cellular membranes with oxidizable PUFA tails.

The abundance of PUFA-containing phospholipids, including DLPC, provides the substrate for lipid peroxidation, which can be initiated by enzymes like lipoxygenases (ALOXs) or through non-enzymatic processes involving reactive oxygen species (ROS). The accumulation of lipid peroxides, in the absence of sufficient antioxidant defenses (e.g., the GPX4 system), leads to membrane damage and ultimately, ferroptotic cell death.[10][11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of DLPC and related pathways.

Table 1: Experimental Conditions for In Vitro Studies with DLPC

| Cell Line | Treatment | Concentration | Duration | Key Finding | Reference |

| 3T3-L1 Adipocytes | This compound | 0-50 µg/mL | 24 h | Enhanced TNF-α release, lipolysis, and apoptosis. | [1][15] |

| C2C12 Myocytes | This compound | Not specified | Not specified | Increased PPARα expression levels. | [1] |

Table 2: Quantitative Effects in TNF-α Signaling

| Cell Type | Treatment | Effect | Magnitude | Reference |

| Differentiated Human Adipocytes | TNF-α | Increase in intracellular cAMP | ~1.7-fold | [2] |

| Differentiated Human Adipocytes | TNF-α | Decrease in PDE3B expression | ~50% | [2] |

Experimental Protocols

Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is adapted from commercially available lipolysis assay kits and published literature.

Objective: To quantify the release of glycerol from 3T3-L1 adipocytes as a measure of lipolysis.

Materials:

-

Differentiated 3T3-L1 adipocytes in a 96-well plate

-

Lipolysis Assay Buffer

-

Lipolysis Wash Buffer

-

Isoproterenol (positive control, e.g., 10 µM stock)

-

This compound (test compound)

-

Glycerol Assay Buffer

-

Glycerol Probe

-

Glycerol Enzyme Mix

-

Glycerol Standard (e.g., 1 mM)

-

96-well plate for assay

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Preparation: Differentiated 3T3-L1 adipocytes in a 96-well plate should have visible lipid droplets. Gently wash the cells twice with 100 µL of Lipolysis Wash Buffer.

-

Stimulation of Lipolysis:

-

Remove the final wash and add 150 µL of Lipolysis Assay Buffer to each well.

-

For positive control wells, add Isoproterenol to a final concentration of 100 nM.

-

For test wells, add the desired concentrations of DLPC.

-

Include vehicle control wells.

-

Incubate the plate for 1-3 hours at 37°C.

-

-

Sample Collection: Collect the media from each well.

-

Glycerol Measurement:

-

Add 20-50 µL of the collected media to a new 96-well plate. Adjust the volume to 50 µL with Lipolysis Assay Buffer.

-

Prepare a glycerol standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Glycerol Standard in Glycerol Assay Buffer. Bring the final volume of each standard to 50 µL.

-

Prepare a Reaction Mix containing Glycerol Assay Buffer, Glycerol Probe, and Glycerol Enzyme Mix according to the manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to each standard and sample well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Data Analysis: Measure the absorbance at 570 nm. Subtract the 0 standard reading from all readings. Plot the standard curve and determine the glycerol concentration in the samples.

LPCAT3 Enzymatic Activity Assay

This protocol is based on published methods for determining LPCAT3 activity.

Objective: To measure the enzymatic activity of LPCAT3 by quantifying the formation of a fluorescently labeled phosphatidylcholine.

Materials:

-

Cell or tissue lysate containing LPCAT3

-

Enzyme reaction buffer (e.g., 75 mM Tris, 1 mg/mL BSA, pH 6.0)

-

NBD-Lyso-PC (fluorescent substrate, e.g., 11 µM final concentration)

-

Linoleoyl-CoA (acyl donor, e.g., 11 µM final concentration)

-

Reversed-phase HPLC with a fluorescence detector

Procedure:

-

Enzyme Preparation: Prepare cell or tissue lysates and determine the protein concentration.

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing the enzyme reaction buffer and 20 µg of protein lysate.

-

Initiate the reaction by adding NBD-Lyso-PC and linoleoyl-CoA. The total reaction volume is typically 100 µL.

-

Incubate the reaction at 30°C for 10 minutes.

-

-

Reaction Termination and Lipid Extraction: Terminate the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

-

HPLC Analysis:

-

Resuspend the dried lipid extract in a suitable solvent for HPLC injection.

-

Analyze the sample using a reversed-phase HPLC system with a fluorescence detector to separate and quantify the product, NBD-PC.

-

-

Data Analysis: Calculate the rate of NBD-PC formation to determine the LPCAT3 activity, typically expressed as pmol/min/mg protein.

Experimental and Logical Workflows

General Workflow for Lipidomics Analysis

The analysis of DLPC and other phospholipids in biological samples typically follows a standardized lipidomics workflow.

Conclusion

This compound is an important bioactive phospholipid with significant roles in metabolic and inflammatory signaling. Its ability to modulate TNF-α and PPARα pathways highlights its potential as a therapeutic target for conditions such as obesity-related inflammation and insulin resistance. Furthermore, its involvement in the ferroptosis pathway through the action of LPCAT3 opens up new avenues for research in cancer biology and other diseases where regulated cell death is a critical factor. The experimental protocols and workflows provided in this guide offer a starting point for researchers to further investigate the complex biology of this specific phosphatidylcholine species. A deeper understanding of the biochemical pathways involving DLPC will be crucial for the development of novel therapeutic strategies targeting lipid-mediated cellular processes.

References

- 1. 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor necrosis factor-alpha stimulates lipolysis in differentiated human adipocytes through activation of extracellular signal-related kinase and elevation of intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TNF-alpha induction of lipolysis is mediated through activation of the extracellular signal related kinase pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TNF-α and adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory pathways are activated during cardiomyocyte hypertrophy and attenuated by peroxisome proliferator-activated receptors PPARalpha and PPARdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Lpcat3 deficiency promotes palmitic acid-induced 3T3-L1 mature adipocyte inflammation through enhanced ROS generation: Lpcat3 deficiency promotes adipocyte inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

The Role of 1,2-Dilinoleoyl-sn-glycero-3-PC in Ameliorating Insulin Resistance: A Technical Guide